molecular formula C18H20N2O6S B297047 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Numéro de catalogue B297047
Poids moléculaire: 392.4 g/mol
Clé InChI: RKPGGUSGGXGSSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as DB844, has been studied extensively for its antiparasitic properties and has shown promising results in preclinical trials.

Mécanisme D'action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to act by inhibiting the function of the parasite's mitochondria. This leads to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to have low toxicity in vitro and in vivo. It has been well-tolerated in animal studies, with no significant adverse effects observed. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have good oral bioavailability and to distribute rapidly to tissues.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in water, making it easy to administer to animals. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have a long half-life, allowing for less frequent dosing. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is that it has only been studied in preclinical models and has not yet been tested in humans.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in combination with other drugs for the treatment of Chagas disease and leishmaniasis. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide's potential use in the treatment of other parasitic diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in humans.

Méthodes De Synthèse

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide can be synthesized using a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylamine and subsequent reaction with 4-methoxyphenylsulfonyl chloride. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied for its antiparasitic properties and has shown promising results in preclinical trials against Trypanosoma cruzi, the causative agent of Chagas disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have activity against Leishmania spp., the causative agents of leishmaniasis. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Propriétés

Formule moléculaire

C18H20N2O6S

Poids moléculaire

392.4 g/mol

Nom IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C18H20N2O6S/c1-20(27(22,23)15-6-4-14(24-2)5-7-15)12-18(21)19-13-3-8-16-17(11-13)26-10-9-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)

Clé InChI

RKPGGUSGGXGSSU-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)OC

SMILES canonique

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.